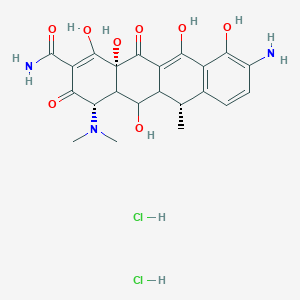
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:
C7H11N3O2
. It belongs to the pyrazole family, which plays a crucial role in organic synthesis and medicinal chemistry. Pyrazoles serve as versatile scaffolds, often used as starting materials for more complex heterocyclic systems in pharmaceutical research.Vorbereitungsmethoden
Synthetic Routes:: While specific methods may vary, a common approach is the condensation of an appropriate precursor with an amino group (e.g., 5-aminopyrazole) .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of suitable catalysts or reagents. Researchers have explored both theoretical and experimental methods to optimize the synthesis .
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. academic research provides valuable insights into its synthesis.
Analyse Chemischer Reaktionen
Reactivity:: 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes may modify the pyrazole ring.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents can be introduced at different positions.
Condensation: It can react with other compounds to form more complex structures.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers often use acid or base-catalyzed reactions to modify the pyrazole moiety.
Major Products:: The major products formed from these reactions include derivatives of this compound, which may find applications in various fields.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural versatility.
Biological Studies: It may serve as a probe for understanding biological processes.
Industry: Applications in agrochemicals, materials science, and more.
Wirkmechanismus
The exact mechanism by which 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern. Similar compounds include other pyrazoles and related heterocycles .
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
5-amino-1-methyl-4-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-6(8(12)13)10-11(2)7(5)9/h3-4,9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PAJFJTZEISHXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(N=C1C(=O)O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073317.png)
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
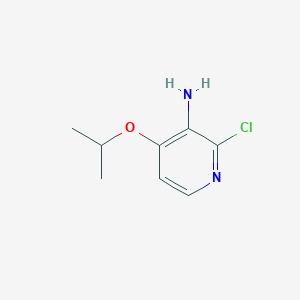
![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
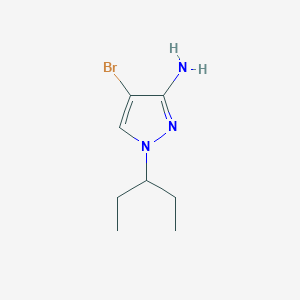
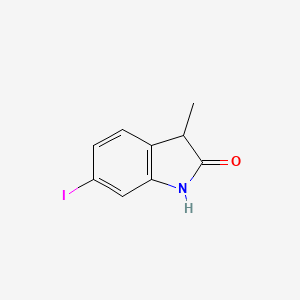
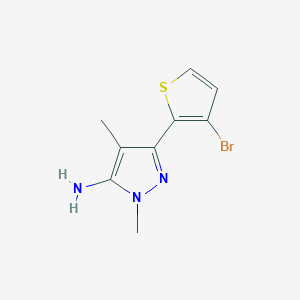
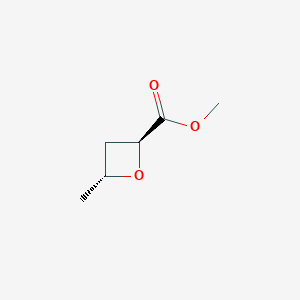



![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)

